molecular formula C14H12BrN3 B13231896 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline

Cat. No.: B13231896
M. Wt: 302.17 g/mol
InChI Key: IJVKUSXSGIWMMK-UHFFFAOYSA-N
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Description

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline is a chemical compound with the molecular formula C14H12BrN3 It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline typically involves the reaction of 6-bromo-1H-1,3-benzodiazole with aniline under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline can be compared with other benzodiazole derivatives:

    6-Bromo-1H-1,3-benzodiazole: Lacks the aniline group, which may affect its reactivity and applications.

    4-[(6-Chloro-1H-1,3-benzodiazol-2-yl)methyl]aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

    4-[(6-Methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline is a chemical compound recognized for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines a benzodiazole moiety with an aniline group, which may enhance its interaction with biological targets.

The molecular formula of this compound is C14H12BrN3C_{14}H_{12}BrN_{3}, with a molecular weight of approximately 302.17 g/mol. Its structure includes a brominated benzodiazole ring linked to an aniline moiety through a methylene bridge, contributing to its distinct chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that compounds containing benzodiazole derivatives often exhibit significant pharmacological properties. The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through various mechanisms, including the inhibition of protein-protein interactions (PPIs) relevant to cancer progression.
  • Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, indicating that this compound may possess similar properties.
  • Inhibition of STAT3 : The compound has been investigated for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a critical protein involved in many cancers .

Molecular docking studies have been employed to elucidate how this compound interacts with specific proteins or enzymes. These studies reveal that the compound can bind to key residues in target proteins, potentially altering their function and leading to therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; potential STAT3 inhibitor with IC50 values reported.
AntimicrobialExhibits activity against various bacterial strains; further studies needed for validation.
Protein InteractionDisrupts protein-protein interactions critical in oncogenesis; mechanism under investigation.

Case Study: STAT3 Inhibition

In a recent study focusing on STAT3 inhibitors, it was found that compounds similar to this compound exhibited IC50 values ranging from 15.8 µM to over 50 µM against STAT3 and STAT1 respectively. The selectivity for STAT3 inhibition suggests that this compound may serve as a lead for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Bromo-1H-benzimidazoleBrominated benzimidazole ringAntimicrobial activity
4-Amino-N-(benzimidazolyl)anilineAniline linked to benzimidazoleAnticancer properties
5-BromoindoleIndole structure with bromine substituentNeuroprotective effects

The structural diversity among these compounds highlights the potential for varying biological activities based on slight modifications in their chemical structures.

Properties

Molecular Formula

C14H12BrN3

Molecular Weight

302.17 g/mol

IUPAC Name

4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C14H12BrN3/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2,(H,17,18)

InChI Key

IJVKUSXSGIWMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N

Origin of Product

United States

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